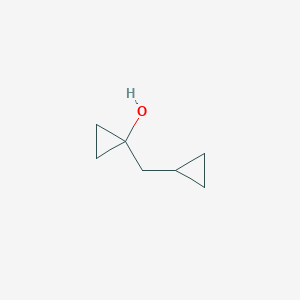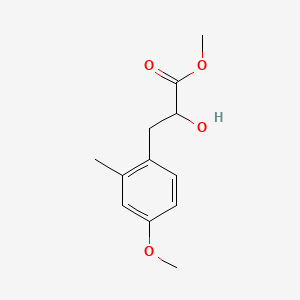
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol, where the ester group is converted to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amines.
科学研究应用
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
作用机制
The mechanism of action of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, its ester group allows it to participate in hydrolysis reactions, releasing the active hydroxy acid, which can further interact with cellular targets.
相似化合物的比较
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a similar structure but with an additional hydroxy group, which can enhance its reactivity and biological activity.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound differs in the position of the hydroxy group, which can affect its chemical properties and reactivity.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a hydroxy group in a different position on the phenyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(15-2)5-4-9(8)7-11(13)12(14)16-3/h4-6,11,13H,7H2,1-3H3 |
InChI 键 |
FPRWFBWRBIDVNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


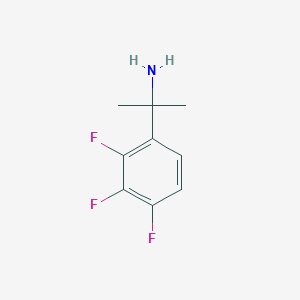

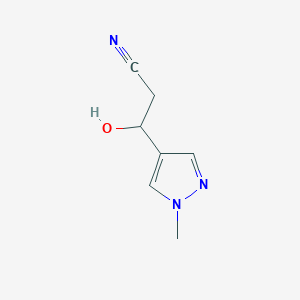


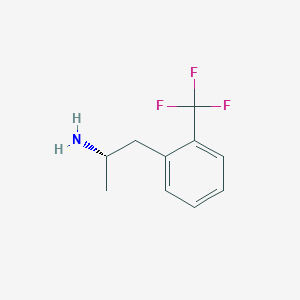
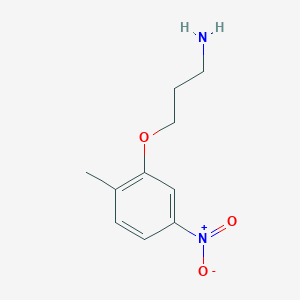


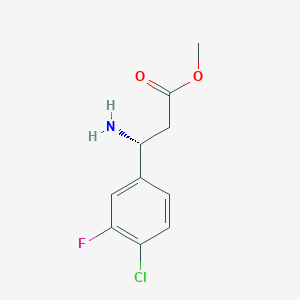

![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
